molecular formula C12H9Cl2NO B2662086 4-(3,5-Dichlorophenoxy)aniline CAS No. 76198-51-1

4-(3,5-Dichlorophenoxy)aniline

Cat. No.: B2662086
CAS No.: 76198-51-1
M. Wt: 254.11
InChI Key: PXPDUICWSVIDKK-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenoxy)aniline is an organic compound characterized by the presence of an aniline group substituted with a 3,5-dichlorophenoxy group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is a derivative of aniline, which is a fundamental building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenoxy)aniline typically involves the reaction of 3,5-dichlorophenol with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. For example, the chlorination of 4-chloro-2-nitrotoluene followed by oxidation and hydrogenation can yield 3,5-dichloroaniline, which can then be reacted with phenol derivatives to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various aniline derivatives .

Scientific Research Applications

4-(3,5-Dichlorophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical syntheses and industrial applications.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPDUICWSVIDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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